molecular formula C11H18N2O B13891262 5-(2-(Dimethylamino)ethyl)-2-methoxyaniline

5-(2-(Dimethylamino)ethyl)-2-methoxyaniline

Cat. No.: B13891262
M. Wt: 194.27 g/mol
InChI Key: FWIWVEFOTVIXPK-UHFFFAOYSA-N
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Description

5-(2-(Dimethylamino)ethyl)-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylaminoethyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethylamino)ethyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)ethyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

5-(2-(Dimethylamino)ethyl)-2-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    N,N-Dimethylethanolamine: Another similar compound with applications in organic synthesis.

Uniqueness

5-(2-(Dimethylamino)ethyl)-2-methoxyaniline is unique due to the presence of both the dimethylaminoethyl and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-methoxyaniline

InChI

InChI=1S/C11H18N2O/c1-13(2)7-6-9-4-5-11(14-3)10(12)8-9/h4-5,8H,6-7,12H2,1-3H3

InChI Key

FWIWVEFOTVIXPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)OC)N

Origin of Product

United States

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